![molecular formula C5H9NO3 B14370088 N-[(Oxiran-2-yl)methyl]glycine CAS No. 91914-99-7](/img/structure/B14370088.png)
N-[(Oxiran-2-yl)methyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Oxiran-2-yl)methyl]glycine is a chemical compound that features an oxirane (epoxide) ring and a glycine moiety. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(Oxiran-2-yl)methyl]glycine can be synthesized through several methods. One common approach involves the reaction of glycine with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in water and a base such as sodium hydroxide is added.
- Epichlorohydrin is then added dropwise to the solution while maintaining the temperature at around 0-5°C.
- The reaction mixture is stirred for several hours, allowing the formation of this compound.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Oxiran-2-yl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Amino Alcohols: Formed through reduction of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[(Oxiran-2-yl)methyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(Oxiran-2-yl)methyl]glycine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
N-[(Oxiran-2-yl)methyl]glycine can be compared with other similar compounds such as:
Glycidyl Methacrylate: Another compound with an epoxide ring, used in the production of epoxy resins.
N,N-bis[(oxiran-2-yl)methyl]aniline: A compound with two epoxide rings, used in various industrial applications.
The uniqueness of this compound lies in its combination of the glycine moiety with the epoxide ring, which imparts distinct reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
91914-99-7 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)2-6-1-4-3-9-4/h4,6H,1-3H2,(H,7,8) |
InChI-Schlüssel |
FTHORVJMZMMRQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
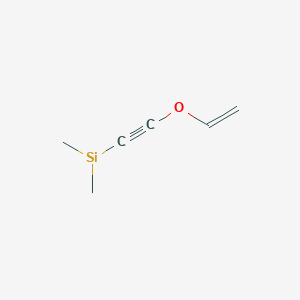
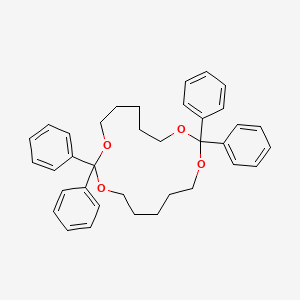
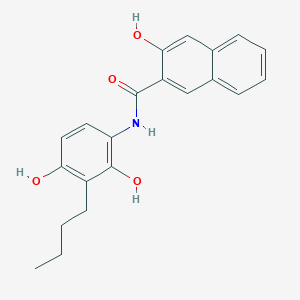

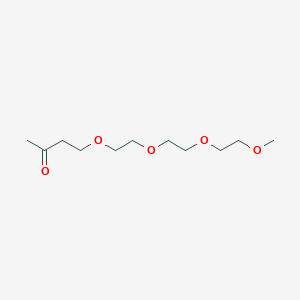

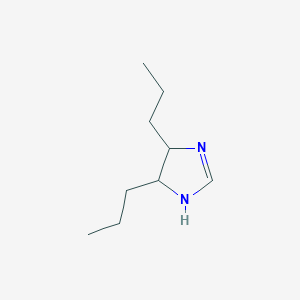
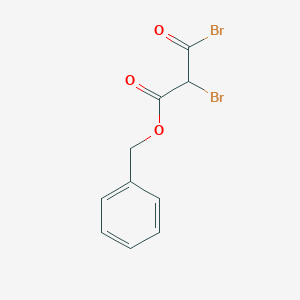
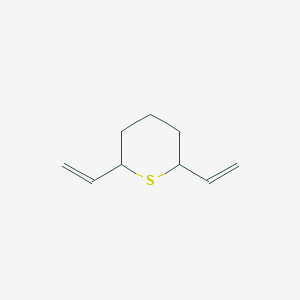
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
